molecular formula C17H15NO2S2 B5220114 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)

2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)

Cat. No. B5220114
M. Wt: 329.4 g/mol
InChI Key: UEGUIEJLXGFIFZ-UHFFFAOYSA-N
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Description

2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene), also known as NMT, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. NMT is a member of the thiophene family, which is a class of organic compounds that contain a five-membered ring consisting of four carbon atoms and one sulfur atom.

Mechanism of Action

The mechanism of action of 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Biochemical and Physiological Effects:
2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has also been shown to have neuroprotective effects, which can protect neurons from damage and degeneration. In vivo studies have shown that 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) in lab experiments is its synthetic accessibility. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can be synthesized in high yield and purity using simple and cost-effective methods. Another advantage is its versatility. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can be functionalized with different groups to modify its properties and tailor its applications. One limitation of using 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) in lab experiments is its limited solubility in water. This can make it challenging to study its interactions with biological molecules in aqueous environments.

Future Directions

There are several future directions for the research on 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene). One direction is to investigate its potential applications in drug discovery. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been shown to have promising pharmacological properties, and further studies can lead to the development of new drugs for the treatment of various diseases. Another direction is to study its interactions with biological molecules at the molecular level. This can provide insights into its mechanism of action and help in the design of new compounds with improved properties. Finally, there is a need to explore its applications in other fields such as energy storage and catalysis. 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has shown potential in these areas, and further studies can lead to the development of new materials with improved performance.

Synthesis Methods

The synthesis of 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) involves the reaction of 4-nitrobenzaldehyde and 5-methylthiophene in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization. The yield of 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.

Scientific Research Applications

2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. In organic electronics, 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as transistors and solar cells. In optoelectronics, 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been used as a sensitizer for the fabrication of dye-sensitized solar cells. In materials science, 2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene) has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

2-methyl-5-[(5-methylthiophen-2-yl)-(4-nitrophenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-11-3-9-15(21-11)17(16-10-4-12(2)22-16)13-5-7-14(8-6-13)18(19)20/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUIEJLXGFIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[(5-methylthiophen-2-YL)(4-nitrophenyl)methyl]thiophene

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